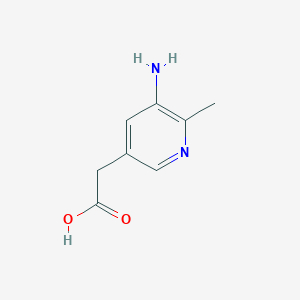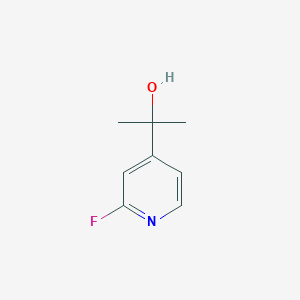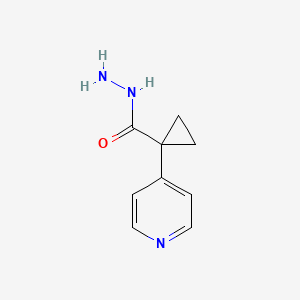
4-(Aminomethyl)nicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an aminomethyl group attached to the fourth position of the pyridine ring of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method is the reaction of 4-chloronicotinic acid with a substituted amine under controlled conditions. The reaction is usually carried out in a three-necked, round-bottomed flask fitted with a nitrogen inlet adapter .
Industrial Production Methods
Industrial production methods for 4-(Aminomethyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid compounds.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound’s effects are mediated through its ability to donate or accept electrons in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Aminomethyl)nicotinic acid include:
Nicotinic acid:
Nicotinamide: Another form of vitamin B3 with similar biochemical properties.
4-(Aminomethyl)benzoic acid: A structurally related compound with different functional groups.
Uniqueness
4-(Aminomethyl)nicotinic acid is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and stability compared to other nicotinic acid derivatives .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-(aminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11) |
Clave InChI |
HEPAEHPKJHGFHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)






![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)



![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
